2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride
Overview
Description
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride, also known as DOI, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has gained popularity among researchers due to its unique properties. DOI is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelics.
Mechanism of Action
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of this receptor results in the release of various neurotransmitters, including dopamine, glutamate, and GABA. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to increase the release of these neurotransmitters, leading to its hallucinogenic effects. The exact mechanism of action of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The effects of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride on the body are complex and multifaceted. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has also been shown to increase the release of various neurotransmitters, leading to changes in mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has several advantages for laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the effects of this receptor on various physiological and pathological processes. Additionally, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has a long half-life, which allows for prolonged experimentation. However, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride is a potent hallucinogen and can cause adverse effects in animals, which limits its use in certain experiments.
Future Directions
The potential therapeutic applications of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride are still largely unexplored and require further investigation. Future research should focus on the development of novel compounds that target the 5-HT2A receptor and have fewer adverse effects. Additionally, the mechanism of action of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride and its effects on various physiological and pathological processes should be further studied to gain a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride is a potent agonist of the 5-HT2A receptor that has gained popularity among researchers due to its unique properties. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has several advantages for laboratory experiments but also has limitations due to its hallucinogenic effects. Overall, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride represents a valuable tool for studying the 5-HT2A receptor and its effects on various physiological and pathological processes.
Scientific Research Applications
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has also been studied for its potential use in treating addiction, anxiety, and post-traumatic stress disorder. Additionally, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been used in neuroscience research to study the 5-HT2A receptor and its role in various physiological and pathological processes.
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-9-5-8(6-10(7-9)15-2)11-12-3-4-13-11;/h5-7H,3-4H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGLDIALNRTVJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NCCN2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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